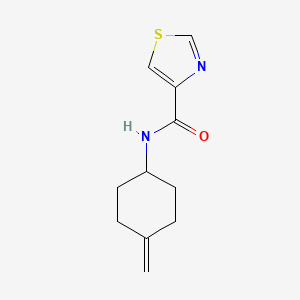
N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacteria with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for related compounds often range from 25 µg/ml to 50 µg/ml against resistant strains of bacteria .
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets. For example:
- Protein Kinase Inhibition : Certain thiazole compounds have demonstrated significant inhibitory effects on protein kinases, which are crucial in regulating various cellular processes. In particular, the thiazolidinedione and thiazole derivatives have shown potent anti-PTP1B activity, with some compounds exhibiting an IC50 as low as 6.37 µM .
- Neuroprotective Effects : Recent studies have indicated that compounds like this compound may modulate AMPA receptor kinetics, which could provide neuroprotective benefits. Experimental data suggest alterations in AMPA receptor deactivation rates, highlighting potential therapeutic applications in neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives:
- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various thiazole derivatives against Mycobacterium tuberculosis. The results showed that specific substitutions on the thiazole ring enhanced the efficacy against resistant strains .
- Neuroprotective Mechanisms : Research focusing on the modulation of AMPA receptors by thiazole compounds provided insights into their potential use in treating conditions like Alzheimer's disease. The study reported significant effects on receptor kinetics, suggesting a mechanism for neuroprotection .
- Synthesis and Testing : A comprehensive synthesis of thiazole derivatives was conducted to explore their biological activities. The synthesized compounds were tested against various bacterial strains, revealing promising antibacterial properties .
Table 1: Biological Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 25 | Antimycobacterial |
| Thiazolidinedione derivative | Protein Tyrosine Phosphatase | 6.37 | Enzyme Inhibition |
| TC-1 (Thiazole Compound) | AMPA Receptor | - | Neuroprotective |
Table 2: Summary of Case Studies
特性
IUPAC Name |
N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10/h6-7,9H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGQVVQASOPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














